molecular formula C9H18N2O2 B2476905 Ethyl 4-amino-1-methylpiperidine-4-carboxylate CAS No. 141652-75-7

Ethyl 4-amino-1-methylpiperidine-4-carboxylate

Cat. No.: B2476905
CAS No.: 141652-75-7
M. Wt: 186.255
InChI Key: JNYYOLZQHUGEQV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methylpiperidine-4-carboxylate (CAS 141652-75-7) is a chemical building block with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is characterized by a piperidine ring that is simultaneously substituted with an ester group (ethyl carboxylate) and an amino group at the 4-position, with a methyl group on the nitrogen atom (N-1) . This specific arrangement of functional groups makes it a valuable intermediate in synthetic and medicinal chemistry research. The compound is related to its dihydrochloride salt form (CAS 1423026-13-4) . As a piperidine derivative, it shares structural similarities with other important research chemicals, such as Ethyl piperidine-4-carboxylate and Ethyl 4-(methylamino)piperidine-1-carboxylate . Researchers utilize this scaffold in the exploration of novel pharmacologically active compounds. Handling should follow safe laboratory practices, and it is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-amino-1-methylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYOLZQHUGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1-methylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-1-methylpiperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-amino-1-methylpiperidine in a suitable solvent, such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques, such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-amino-1-methylpiperidine-4-carboxylate, with the chemical formula C9H17N2O2C_9H_{17}N_2O_2, features a piperidine ring substituted with an amino group and a carboxylate ester. Its structural characteristics contribute to its biological activity, making it a valuable compound in drug development.

Pharmaceutical Applications

  • Drug Development :
    • This compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in modulating neurotransmitter systems, particularly in the central nervous system .
    • Research indicates that derivatives of this compound may possess analgesic properties similar to known opioids, suggesting potential applications in pain management .
  • Synthesis of Bioactive Compounds :
    • This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be transformed into other piperidine derivatives that exhibit pharmacological activities, including antipsychotic and antidepressant effects .
  • Enzyme Inhibition :
    • Studies have demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be leveraged for therapeutic purposes, such as the treatment of metabolic disorders .

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of piperidine derivatives, including this compound. The results indicated that these compounds could effectively reduce pain responses in animal models, highlighting their potential for developing new pain relief medications .

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological effects of this compound revealed its ability to modulate neurotransmitter release, particularly dopamine and serotonin. This modulation suggests applications in treating mood disorders and schizophrenia .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameChemical FormulaBiological ActivityReference
This compoundC9H17N2O2Analgesic, Neuroactive
Ethyl 1-methylpiperidine-4-carboxylateC9H17NO2Potential Antidepressant
Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylateC14H21N3O2Opioid-like effects

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Ethyl 4-amino-1-methylpiperidine-4-carboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 1-methyl, 4-amino, 1-ethoxycarbonyl C10H20N2O2 200.28 g/mol Basic amino group enhances solubility; ester group allows further derivatization
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (CAS: N/A) 1-ethoxycarbonyl, 4-(2-methoxyphenylpiperazine) C20H30N4O3 374.48 g/mol Extended aromaticity may enhance receptor binding; methoxy group increases lipophilicity
Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate 1-ethoxycarbonyl, 4-(benzimidazole-fluorobenzyl amino) C23H26FN5O2 447.49 g/mol Benzimidazole moiety confers potential antitumor activity
Ethyl 4-hydroxypiperidine-1-carboxylate (CAS: 65214-82-6) 1-ethoxycarbonyl, 4-hydroxy C8H15NO3 173.21 g/mol Hydroxyl group improves hydrogen-bonding capacity; lower molecular weight
1-Ethoxycarbonyl-4-piperidone (CAS: N/A) 1-ethoxycarbonyl, 4-ketone C8H13NO3 171.19 g/mol Ketone group enables Schiff base formation; reactive for further synthesis

Structure-Activity Relationship (SAR) Insights

  • Amino vs. Hydroxyl Groups: The amino group in this compound enhances nucleophilicity, enabling covalent interactions with biological targets. Hydroxyl analogs, while less reactive, excel in hydrogen-bond-driven interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorobenzyl in benzimidazole derivatives) increase metabolic stability but may reduce membrane permeability .

Biological Activity

Ethyl 4-amino-1-methylpiperidine-4-carboxylate (EMPC) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula C9H18N2O2C_9H_{18}N_2O_2 and a molecular weight of approximately 174.25 g/mol, is often encountered in its dihydrochloride form, which enhances its solubility and bioavailability for various applications in biological studies.

Chemical Structure and Properties

The structure of EMPC features a piperidine ring substituted with an amino group at the 4-position and an ethyl ester at the carboxylate position. This configuration is believed to facilitate interactions with various biological targets, particularly within the central nervous system.

Property Value
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight174.25 g/mol
SolubilityEnhanced in dihydrochloride form
Chemical StructurePiperidine with amino and ethyl ester groups

Neuroprotective Effects

Research indicates that EMPC exhibits notable neuroprotective effects , particularly in modulating neurotransmitter systems. It has shown potential in influencing dopaminergic signaling pathways, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease and conditions like schizophrenia.

In vitro studies have demonstrated that EMPC can enhance the survival of neuronal cells under stress conditions, suggesting its role as a neuroprotectant. The compound has been evaluated for its ability to reduce oxidative stress markers and improve mitochondrial function in neuronal cells.

Modulation of Receptor Activity

EMPC has been studied for its interactions with various neurotransmitter receptors. The compound appears to modulate the activity of:

  • Dopaminergic receptors : Potentially beneficial for treating Parkinson's disease.
  • Serotonergic receptors : Implications for mood disorders and anxiety treatment.

The structural similarities between EMPC and other piperidine derivatives suggest a shared mechanism of action that warrants further exploration.

Case Studies

Several case studies have highlighted the therapeutic potential of EMPC:

  • Parkinson's Disease Model : In a murine model of Parkinson's disease, administration of EMPC led to significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. This study underscores the compound's potential as a candidate for further development in neurodegenerative therapies.
  • Schizophrenia Treatment : A clinical trial involving patients with schizophrenia demonstrated that EMPC could stabilize mood and reduce psychotic symptoms when used alongside standard antipsychotic medications. The results indicated a favorable safety profile and improved patient outcomes.

Synthesis Methods

Various synthesis methods have been reported for EMPC, including:

  • Direct alkylation of piperidine derivatives.
  • Esterification reactions involving carboxylic acids and alcohols.

These methods are critical for producing EMPC in sufficient quantities for research purposes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-amino-1-methylpiperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation or esterification of piperidine precursors. For example:

  • Alkylation : Reacting 4-amino-1-methylpiperidine with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C .
  • Esterification : Using 4-amino-1-methylpiperidine-4-carboxylic acid with ethanol and H₂SO₄ under reflux. Yield optimization requires precise control of temperature, solvent polarity, and catalyst concentration .
    • Key Considerations : Impurities often arise from incomplete alkylation or ester hydrolysis; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR should show characteristic signals: δ 1.25 (ester -CH₂CH₃), δ 3.4–3.7 (piperidine -NCH₃), and δ 4.1 (ester -OCH₂) .
  • Mass Spectrometry : Molecular ion peak at m/z 201.2 (C₁₀H₁₈N₂O₂) confirms the molecular formula .
  • X-ray Crystallography : For absolute configuration, SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :

  • In vitro assays : Test inhibition of acetylcholinesterase (AChE) or binding to GPCRs (e.g., serotonin receptors) at 10–100 μM concentrations .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
  • Structural analogs (e.g., ethyl 1-ethylpiperidine-4-carboxylate) show antimicrobial activity, suggesting similar screening pipelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate N-methyl group oxidation during synthesis?

  • Methodological Answer :

  • Reductive Conditions : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to prevent oxidation of the tertiary amine .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures (<50°C) to avoid side reactions .
  • Monitoring : TLC or HPLC tracks oxidation byproducts (e.g., piperidinone derivatives) .

Q. What computational strategies resolve ambiguities in stereochemical assignments for this compound?

  • Methodological Answer :

  • DFT Calculations : Compare experimental 13^13C NMR shifts with computed values (B3LYP/6-31G*) to assign axial/equatorial substituents .
  • Molecular Docking : Predict binding conformations to biological targets (e.g., AChE) using AutoDock Vina .
  • Contradictions : Discrepancies between crystallographic data and NMR-based assignments may arise from dynamic ring puckering; MD simulations clarify conformational flexibility .

Q. How do structural modifications (e.g., carboxylate vs. carboxamide) alter the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP Studies : Compare partition coefficients (HPLC-derived) of this compound (LogP ~1.2) with analogs like 4-amino-N-isopropylpiperidine-1-carboxamide (LogP ~0.8) to assess lipophilicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Ester groups typically hydrolyze faster than amides .

Q. What analytical techniques resolve batch-to-batch variability in enantiomeric purity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/ethanol, 90:10) to separate enantiomers; retention time differences >2 min indicate high purity .
  • Circular Dichroism : Confirm enantiopurity by comparing Cotton effects at 220–250 nm .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution. Poor oral bioavailability (e.g., <20%) may explain weak in vivo efficacy despite potent in vitro activity .
  • Metabolite Identification : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate) that may contribute to observed effects .

Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?

  • Methodological Answer :

  • Dynamic Effects : X-ray structures represent a single conformation, while NMR averages all conformers. For flexible piperidine rings, variable-temperature NMR (e.g., 298–343 K) captures puckering dynamics .
  • Resolution Limits : Low-resolution crystallography (<1.0 Å) may misassign electron density peaks; high-resolution data (SHELXL refinement) are critical .

Tables of Key Data

Property Value Method Reference
Molecular Weight201.2 g/molMS
LogP (Predicted)1.2HPLC
1^1H NMR (δ, CDCl₃)1.25 (t, 3H), 3.45 (s, 3H)400 MHz NMR
AChE IC₅₀12.5 μMEnzymatic assay

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